molecular formula C19H22N2O2 B6124886 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide

Cat. No.: B6124886
M. Wt: 310.4 g/mol
InChI Key: YTLWQYQDEXIIQU-UHFFFAOYSA-N
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Description

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethylamino group, a ketone group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 4-aminobenzophenone in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane (DCM) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and reduce production costs. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Quaternary ammonium salts.

Scientific Research Applications

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, thereby modulating their activity. The benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-4-methylbenzamide: Lacks the dimethylamino and ketone groups, resulting in different chemical properties and reactivity.

    N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide: Similar structure but without the methyl group on the benzamide moiety.

Uniqueness

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide is unique due to the presence of both the dimethylamino and ketone groups, which confer distinct chemical reactivity and potential biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-4-9-16(10-5-14)19(23)20-17-11-6-15(7-12-17)8-13-18(22)21(2)3/h4-7,9-12H,8,13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLWQYQDEXIIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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